Neodol 25-3S

Catalog No.
S1825920
CAS No.
12688-28-7
M.F
C12H17BrO2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neodol 25-3S

CAS Number

12688-28-7

Product Name

Neodol 25-3S

Molecular Formula

C12H17BrO2

Molecular Weight

0

Synonyms

Neodol 25-3S

What is Neodol 25-3S?

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, here is the core technical identity of Neodol 25-3S:

Property Description
Chemical Name This compound [1] [2] [3]
CAS Registry Number 12688-28-7 [1] [2] [3]
Chemical Description C12-15 Alcohol Ethoxylate, 3 EO [4]
Product Type Nonionic Surfactant [4]
Chemical Class Synthetic alcohol ethoxylate [4]

Key Features and Functions this compound is a nonionic surfactant petrochemical-derived [4]. Its notable features include stability in both acidic and alkaline environments, as well as functioning as a water-in-oil (W/O) emulsifier [4]. It is also recognized for its wetting properties [4].

Experimental & Research Context

The search results lack specific experimental methodologies for this compound. However, the diagram below outlines a general workflow for characterizing and applying a surfactant like this compound in a research setting, which aligns with your professional needs.

Start Start: this compound (C12-15 Alcohol Ethoxylate) Char Characterization Start->Char Prop Property Evaluation Char->Prop Structural ID Form Formulation Development Prop->Form e.g., Wetting, Emulsification Test Performance Testing Form->Test Application Protocol End Research Findings Test->End

A general workflow for surfactant R&D.

References

C12-C15 alkyl triethenoxy sulfate sodium salt

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification and Profile

The following table summarizes the key identifiers for this compound, which is most accurately referred to as Sodium C12-15 Alketh-3 Sulfate or Sodium C12-C15 Pareth Sulfate [1] [2].

Property Description
INCI Name Sodium C12-15 Alketh-3 Sulfate [1]
Common Synonyms Sodium C12-C15 Pareth Sulfate; Alcohols, C12-C15, ethoxylated, sulfated, sodium salts [2]
CAS Number 125301-92-0 (for ethoxylated form) [2]
EC/List No. Polymer (for ethoxylated form) [2]
Molecular Formula Not explicitly stated in search results
Structure Synthetic surfactant from C12-15 fatty alcohols, ethoxylated with ~3 EO units, then sulfated and neutralized with sodium [1].

Typical Physical Properties & Specifications

Commercial products are often supplied as aqueous solutions. The table below presents typical specification data for Sodium C12-C15 Pareth Sulfate [2].

Property Specification / Value
Appearance Colorless liquid [2]
Assay (Active Substance) 26 - 28% [2]
Density (at 20°C) 1.04 g/cm³ [2]
Moisture Content Approximately 70% (inferred from 28% assay) [2]
Non-sulfonated Substances ≤ 4.5% (m/m, converted to active substance) [2]
Sodium Sulfate ≤ 2% (m/m, converted to active substance) [2]

Synthesis and Functional Mechanism

Synthesis Pathway

The industrial synthesis involves a two-step process from a mixture of fatty alcohols (C12 to C15 carbon chain lengths) [1]. The "triethenoxy" (or Alketh-3) descriptor means the alcohols are first reacted with an average of three molecules of ethylene oxide (EO) before sulfation. The workflow is as follows:

synthesis_pathway START C12-15 Fatty Alcohols Feedstock STEP1 Ethoxylation Reaction with ~3 EO units START->STEP1 INT Intermediate: C12-15 Alketh-3 STEP1->INT STEP2 Sulfation Reaction with SO₃ or H₂SO₄ INT->STEP2 INT2 Sulfated Ester STEP2->INT2 STEP3 Neutralization With Sodium Hydroxide (NaOH) INT2->STEP3 FINAL Final Product: Sodium C12-15 Alketh-3 Sulfate STEP3->FINAL

Synthesis pathway for Sodium C12-15 Alketh-3 Sulfate [1].

Functional Mechanism as a Surfactant

As an anionic surfactant, its functionality stems from its amphiphilic molecular structure. The molecule has a lipophilic hydrocarbon tail (the C12-15 alkyl chain) and a hydrophilic head group (the sulfated ethoxylate sodium salt). This structure allows it to perform its primary functions through the following mechanism:

surfactant_mechanism MECH Surfactant Mechanism STEPA 1. Adsorption at Interfaces - Lowers surface tension between water/oil/air - Orients with hydrophobic tail in air/oil and hydrophilic head in water MECH->STEPA STEPB 2. Emulsification - Forms a monolayer around oil droplets - Prevents coalescence by electrostatic repulsion STEPA->STEPB STEPC 3. Micelle Formation - Occurs above Critical Micelle Concentration (CMC) - Encapsulates dirt and oil in the micelle core STEPB->STEPC STEPD 4. Solubilization & Rinsing - Trapped soil is solubilized in water and rinsed away STEPC->STEPD

Functional mechanism of Sodium C12-15 Alketh-3 Sulfate as a surfactant [3] [1].

Cosmetic and Industrial Applications

This surfactant is valued for balancing effective cleaning with relative mildness. The table below outlines its key functions and applications.

Function Role in Formulation Example Products
Cleansing [3] [1] Lifts oils, dirt, and impurities from skin and hair by reducing water's surface tension. Shampoos, facial cleansers, body washes, liquid hand soaps [1].
Foaming [3] [1] Creates a stable, creamy lather that enhances the sensory experience and perception of efficacy. Bubble baths, rinse-off masks, foaming cleansers [1].
Emulsifying [3] Promotes the formation of fine mixtures between immiscible liquids (e.g., oil and water). Could be used in cleansing lotions and creams.
Surfactant [3] Primary surface-active agent that enables even distribution and wetting. All cleaning and foaming products [3].

Formulation Guidelines and Compatibility

  • Synergy with Other Surfactants: It is often used in combination with other surfactants like amphoterics (e.g., cocamidopropyl betaine) to enhance foam quality, volume, and mildness, and to adjust the viscosity of the formulation [1].
  • Concentration & pH: Typically used in rinse-off products at concentrations that provide sufficient cleansing without over-drying. The formulation pH should be adjusted to ensure stability and effectiveness [1].
  • Mildness Profile: The incorporation of three ethylene oxide (EO) units makes it milder than non-ethoxylated alkyl sulfates like Sodium Lauryl Sulfate (SLS). It is considered gentle enough for a range of skin types, though individuals with very dry or sensitive skin may experience tightness with high concentrations or frequent use [1].

Safety and Regulatory Profile

  • Comedogenic Potential: Rated 1 (very low likelihood of clogging pores), making it suitable for acne-prone skin [1].
  • Skin Sensitization: Potential side effects include dryness, mild stinging, or redness on very sensitive or compromised skin, as well as eye irritation. Allergic contact dermatitis is rare [1].
  • Consumer Use: No known risks for pregnant or breastfeeding women in rinse-off products. It does not increase photosensitivity [1].
  • Environmental Profile: The closely related Sodium C12-18 Alkyl Sulfate is noted to be fully biodegradable, which may also apply to this compound when assessed under directives for cosmetics and detergents [4].

Conclusion

Sodium C12-15 Alketh-3 Sulfate is a versatile, mild anionic surfactant highly valuable in personal care formulations. Its synthesis via ethoxylation before sulfation is key to its improved mildness profile compared to earlier-generation alkyl sulfates.

A complete technical whitepaper would require more detailed experimental data on aspects like Critical Micelle Concentration (CMC), exact molecular weight, and toxicological study reports, which were not available in the current search results.

References

Neodol 25-3S base structure primary alcohol ethoxylate

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Despite the limited public data, you can use the following workflow to guide your research efforts. This diagram outlines the key steps to gather the necessary information.

Start Start: Limited Public Data on Neodol 25-3S Step1 1. Contact Patent Holder Start->Step1 Step2 2. Engage with Suppliers Start->Step2 Step3 3. Consult Safety Data Sheets (SDS) Start->Step3 Step4 4. Analyze Generic Base Structure Start->Step4 Outcome Outcome: Acquire Technical Data for Drug Development Step1->Outcome Step2->Outcome Step3->Outcome Step4->Outcome

Research strategy for obtaining technical data on a patented chemical

Available Information on this compound

The table below summarizes the basic information found in the search results.

Property Details
Product Name This compound [1] [2] [3]
CAS Registry Number 12688-28-7 [1] [2] [3]
Chemical Structure Information unavailable in search results
Molecular Formula Information unavailable in search results
Molecular Weight Listed as 0 (suggesting a mixture or undefined value) [1]
Key Challenge Sale is prohibited under patent laws; patent owner has not released information [1].

Knowledge from Related Chemistry

While specific data is unavailable, you can infer some characteristics based on its classification as a primary alcohol ethoxylate:

  • Composition: this compound is a type of fatty alcohol ethoxylate (FAE), which is a non-ionic surfactant [4]. The name suggests it is likely made from a C12-C15 linear primary alcohol ("25") ethoxylated with 3 moles of ethylene oxide ("-3") and sulfated ("-S") to form an anionic surfactant (alcohol ethoxysulfate, AES) [4].
  • Synthesis: The base alcohol is produced by ethoxylation, where ethylene oxide adds to the alcohol substrate in a reaction catalyzed by potassium hydroxide at high temperature and pressure [4]. The resulting ethoxylate is then sulfated, typically using sulfur trioxide, and neutralized to form a salt like sodium laureth sulfate [4].
  • General Applications of Alcohol Ethoxysulfates: AES are widely used as surfactants in commercial products for their cleaning and foaming properties [4]. In pharmaceuticals and biotechnology, the non-ionic precursor (ethoxylate) is used in a process called PEGylation to increase the water solubility and circulatory half-life of non-polar organic compounds for drug delivery systems [4] [5].

Guidance for Experimental Analysis

The search results mention that Gas Chromatography (GC) with derivatization is a standard method for analyzing similar compounds [4]. Here is a potential protocol:

  • Analytical Technique: Gas Chromatography (GC)
  • Derivatization: Likely required to improve the volatility of the semi-volatile ethoxylate before GC analysis. Acetylation is a common method.
  • Suggested GC Columns [4]:
    • Mid-polarity columns (e.g., DB-5, HP-5, RTX-5 with 5% phenyl, 95% dimethylpolysiloxane) are often preferred for surfactants as they offer good separation of ethoxylation products with varying chain lengths.
  • Method Optimization: The specific conditions (temperature ramp, etc.) would need optimization based on the exact range of ethoxylation.

References

Understanding Neodol 25-3S and its Base Material

Author: Smolecule Technical Support Team. Date: February 2026

Neodol 25-3S is the sulfated derivative of Neodol 25-3, which is a nonionic surfactant from Shell Chemicals' NEODOL range [1] [2]. The table below summarizes the core identity of the base material and the final product.

Property Description
Product Name This compound (Sulfated) / Neodol 25-3 (Base Ethoxylate) [1] [2]
CAS Registry Number 12688-28-7 [3] [4] [5]
Base Material Description Neodol 25-3: A C12-15 linear primary alcohol ethoxylate with an average of 3 moles of ethylene oxide (EO) [1].
Chemical Description The "S" in 25-3S indicates it is the alcohol ethoxysulfate (also called ether sulfate) derivative of Neodol 25-3 [1].

The Sulfation Process and Mechanism

While the precise mechanism for Neodol 25-3 is not detailed, the general process involves reacting the terminal hydroxyl group (-OH) of the ethoxylate chain with a sulfating agent (typically sulfur trioxide or chlorosulfonic acid) to form an anionic surfactant.

The diagram below illustrates this general sulfation workflow and the relationship between the base material and the final product.

G Base Neodol 25-3 (Base Ethoxylate) Process Sulfation Process Base->Process Product This compound (Alcohol Ethoxysulfate) Process->Product Agent Sulfating Agent (e.g., SO₃) Agent->Process

Experimental and Application Context

The search results indicate that sulfated derivatives like this compound are commercially supplied for formulation, but specific synthesis protocols are not publicly detailed. One supplier lists "SierraSulf Neodol 25-3" as a clear to slightly hazy liquid with 60% activity [2].

Neodol 25-3 is highlighted as a key grade for sulfation to produce alcohol ethoxysulfates, which are widely used in high-performance applications due to their high solubility, excellent detergency, and hard water tolerance [1]. Primary uses include:

  • Light-Duty Liquid Detergents: Sulfated Neodol 25-3 is a starting material for high-foaming dishwashing liquids [1].
  • Hard Surface Cleaners: Used in formulations where higher foaming anionic surfactants are required [1].

References

Application Notes: Surfactant Adsorption on Sandstone

Author: Smolecule Technical Support Team. Date: February 2026

The following notes outline the core principles and experimental considerations for understanding and measuring surfactant adsorption on sandstone substrates, a critical process in applications like enhanced oil recovery (EOR) [1].

1. Fundamental Adsorption Mechanisms The primary driving force for surfactant adsorption is the interaction between the surfactant molecules and the rock surface. The mechanism depends heavily on the surfactant type and the sandstone's surface charge, which is typically negative [1].

  • Electrostatic Attraction: Cationic surfactants are strongly adsorbed via attraction to negatively charged sites on sandstone. Anionic surfactants may adsorb onto positively charged clay edges, while non-ionic surfactants primarily rely on hydrogen bonding [1].
  • Hydrophobic Interaction: As surfactant concentration increases, the hydrophobic tails of already-adsorbed molecules associate to form surface aggregates like hemimicelles or bilayers, leading to a sharp rise in adsorption [1].
  • Impact of Salinity and Divalent Ions: High salinity, particularly the presence of divalent cations like Ca²⁺ and Mg²⁺, compresses the electrical double layer around the sandstone grains. This reduces electrostatic repulsion and can enhance adsorption through "ionic bridging," where divalent cations link anionic surfactant head groups to the negatively charged rock surface [2].

2. Classical Adsorption Isotherm Models Experimental adsorption data is fitted to mathematical models to quantify adsorption parameters and infer mechanisms. The table below summarizes the most relevant models.

Isotherm Model Mathematical Form Application & Interpretation

| Langmuir [3] [1] |

$\frac{x}{m} = \frac{bP}{1+aP}$ or $q_e = \frac{b \cdot q_{max} \cdot C_e}{1 + b \cdot C_e}$
| • Assumes monolayer adsorption on a homogeneous surface with identical sites. • qmax represents the maximum monolayer adsorption capacity. • Well-suited for systems showing an L-shaped curve [1]. | | Freundlich [3] [4] |
$\frac{x}{m} = k \cdot P^{1/n}$ or $\frac{x}{m} = k \cdot C^{1/n}$
| • An empirical model for heterogeneous surfaces and multilayer adsorption. • k indicates adsorption capacity, and 1/n the adsorption intensity. • A value of 1/n < 1 indicates a normal, favorable adsorption [3]. | | Temkin [2] | (Model used in recent studies, explicit form not in sources) | • Accounts for adsorbate-adsorbate interactions. • Assumes that the heat of adsorption decreases linearly with coverage. | | Two-Step Theory [1] | (Complex model based on mass-action laws) | • Describes adsorption as a two-step process: initial monomer attachment followed by aggregate (hemimicelle) formation via hydrophobic chain association. • This theory can generate L-, S-, and LS-shaped isotherms. |

3. Experimental Parameters Influencing Adsorption Key factors that must be controlled and reported in any adsorption study include:

  • Surfactant Structure: The head group charge (anionic, cationic, non-ionic, zwitterionic) and tail length/branching critically impact affinity for the rock surface [5].
  • Temperature: Adsorption is typically an exothermic process, so its magnitude often decreases as temperature increases [4].
  • Salinity and Ionic Composition: As noted, high salinity and divalent ions can significantly increase adsorption [2].
  • Rock Mineralogy: The specific composition of the sandstone (e.g., quartz content, type and amount of clays) directly affects surface charge and available adsorption sites [2].

Detailed Experimental Protocol

This protocol describes a static adsorption experiment to measure the adsorption isotherm of a surfactant on sandstone powder, based on recent experimental practices [6] [2].

Workflow: Static Adsorption Experiment

workflow Static Adsorption Experiment Workflow start Start Experiment prep_soln Prepare Surfactant Solutions (Series of concentrations) start->prep_soln prep_rock Prepare Sandstone Powder (Crush, sieve, clean, dry) start->prep_rock combine Combine Rock Powder and Solution in Vials prep_soln->combine prep_rock->combine equilibrate Equilibrate (Agitate at constant temperature for 24+ hours) combine->equilibrate separate Separate Solid/Liquid (Centrifugation or filtration) equilibrate->separate analyze Analyze Supernatant (Measure equilibrium concentration, Cₑ) separate->analyze calculate Calculate Adsorbed Amount (Mass balance equation) analyze->calculate plot Plot Adsorption Isotherm (qₑ vs. Cₑ) calculate->plot end End plot->end

1. Materials Preparation

  • Surfactant Solutions: Prepare a series of stock solutions of Neodol 25-3S across a wide concentration range (e.g., from 100 mg/L to 10,000 mg/L) in the brine of interest [2]. Using a synthetic brine that mimics reservoir conditions (e.g., with NaCl, MgCl₂, CaCl₂) is crucial for relevant data [2].
  • Sandstone Preparation: Use a homogeneous sandstone core sample. Crush it, sieve it to a consistent particle size (e.g., 50/60 mesh as used in one study [6]), and then clean it thoroughly using Soxhlet extraction (with toluene/methanol) to remove soluble organics. Dry the powder completely in an oven at 60-80°C before use [2].

2. Experimental Procedure

  • Weighing: Accurately weigh a fixed mass of the prepared sandstone powder into a series of glass vials with airtight seals. A solid-to-liquid ratio of 1:8 has been used effectively [6].
  • Combining: To each vial, add a known volume of a different surfactant stock solution, ensuring the entire concentration series is tested in duplicate or triplicate.
  • Equilibration: Seal the vials and place them in a temperature-controlled shaker bath. Agitate them at the target reservoir temperature (e.g., 60°C or higher) for a sufficient time to reach equilibrium—typically 24 hours or more [2].
  • Separation: After equilibration, centrifuge the vials at high speed to separate the solid powder from the liquid. Carefully collect the supernatant.
  • Analysis: Measure the equilibrium surfactant concentration (Cₑ) in the supernatant using a suitable analytical technique. This could be Total Organic Carbon (TOC) analysis, High-Performance Liquid Chromatography (HPLC), or by measuring the surface tension of the solution [2].

3. Data Calculation The amount of surfactant adsorbed per gram of sandstone (qₑ) is calculated using a mass balance equation: qₑ (mg/g) = (C₀ - Cₑ) * V / m Where:

  • C₀ = Initial surfactant concentration (mg/L)
  • Cₑ = Equilibrium surfactant concentration (mg/L)
  • V = Volume of solution (L)
  • m = Mass of sandstone powder (g)

4. Isotherm Modeling

  • Plotting: Create a graph of qₑ (mg/g) versus Cₑ (mg/L).
  • Fitting: Use non-linear regression analysis to fit the experimental data points to the Langmuir, Freundlich, and other isotherm models.
  • Evaluation: Determine the best-fitting model by comparing statistical parameters like the coefficient of determination (R²). The model with the best fit provides insight into the adsorption mechanism and allows for the estimation of key parameters like the maximum adsorption capacity (qmax from Langmuir model).

Advanced Modeling & Technical Considerations

Emerging Predictive Approaches Beyond classical models, advanced computational methods are being developed. Physics-Informed Neural Networks (PINNs) can integrate molecular features of the surfactant (represented by COSMO-screened charge density), testing conditions, and solid properties into a single predictive model, offering a more universal tool for adsorption prediction [5].

Technical Considerations for EOR

  • Reducing Adsorption: For EOR applications, the high adsorption of surfactants is a major cost driver. Strategies to minimize it include using alkali to create a more negative rock surface (repelling anionic surfactants) or employing polymeric surfactants which can offer superior stability and different adsorption behavior [2].
  • Dynamic vs. Static Conditions: This protocol describes a static batch test. Dynamic adsorption, performed by flowing surfactant solution through a sandstone core plug, provides data more representative of fluid flow in a reservoir, often showing that adsorption amount is inversely proportional to core permeability [6].

References

Neodol 25-3S textile industry applications

Author: Smolecule Technical Support Team. Date: February 2026

Neodol 25-3S Overview

This compound is a surfactant supplied by Shell Chemicals. The table below summarizes its key identifiers:

Property Description
Product Name This compound [1]
CAS Registry Number 12688-28-7 [1] [2]
Chemical Description C12-15 Alcohol Ethoxylate, 3 EO (Ethylene Oxide) [3]
Base Alcohol Neodol 25 (a blend of C12, C13, C14, and C15 linear primary alcohols) [3]

Key Characteristics: As a nonionic surfactant, this compound is known for its stability in both acidic and alkaline environments [4]. It is classified as a sulphation-grade ethoxylate, meaning it is designed to be converted into a more powerful anionic surfactant (alcohol ethoxysulphate) for high-foaming applications [3].

General Industry Applications

While the search results do not mention textile applications, they detail uses in other sectors that may share similar mechanistic principles.

Application Area Function & Details
Light-Duty Liquid Detergents Used as a raw material for sulfation to create high-foaming anionic surfactants for products like dishwashing liquids [3].
Hard Surface Cleaners Effective in formulations for all-purpose cleaners, bathroom cleaners, and floor cleaners due to its grease-cutting abilities [3].
Laundry Detergents Provides detergency for removing soils and stains from fabrics; compatible with builders and enzymes [3].

Proposed Textile Application Workflow

Based on its properties, this compound could be evaluated as a scouring and wetting agent for textile processing. The following diagram outlines a potential experimental workflow for this application.

Start Start: Prepare Fabric Sample Step1 1. Prepare this compound Bath (Concentration: 0.1-1.0 g/L) Start->Step1 Step2 2. Immerse Fabric and Agitate (Temp: 40-60°C, Time: 10-30 min) Step1->Step2 Step3 3. Rinse and Dry Fabric Step2->Step3 Step4 4. Evaluate Performance Step3->Step4 End End: Analyze Data Step4->End KPIs 4. Evaluate Performance Wetting Time Oil Stain Removal Fabric Whiteness

Detailed Experimental Protocol

Objective: To assess the effectiveness of this compound as a scouring agent for removing natural oils, waxes, and impurities from raw cotton fabric.

Materials:

  • Raw, greige cotton fabric (swatches of 10 cm x 10 cm)
  • This compound
  • Deionized water
  • Laboratory-scale dyeing machine or beakers with magnetic stirrers
  • Analytical balance
  • Drying oven
  • Equipment for performance testing: Drop Shape Analyzer for wetting time, Spectrophotometer for whiteness index.

Methodology:

  • Solution Preparation: Prepare a series of scouring baths with 200 mL deionized water and varying concentrations of this compound (e.g., 0.1, 0.5, and 1.0 g/L). A blank bath with no surfactant should be included as a control.
  • Scouring Process:
    • Weigh the dry fabric swatches beforehand.
    • Immerse one fabric swatch in each bath.
    • Process the baths at 60°C for 20 minutes with constant agitation.
    • After treatment, rinse the fabrics thoroughly with warm deionized water and air-dry or oven-dry.
  • Performance Evaluation:
    • Wetting Time: Measure the time for a water droplet to fully penetrate the scoured fabric using a drop test method. Faster wetting indicates better surfactant performance.
    • Oil Stain Removal: Apply a standardized amount of mineral oil to fabric swatches before scouring. After processing, visually assess the stain removal or use the spectrophotometer to measure the residual stain.
    • Fabric Whiteness: Measure the whiteness index (WI) of the scoured fabrics using a spectrophotometer. A higher WI indicates better removal of colored impurities.

Application Considerations

For researchers developing textile applications, consider these factors based on the general properties of Neodol surfactants:

  • Synergistic Formulations: NEODOL ethoxylates are often used in combination with other surfactant types (e.g., anionic, amphoteric) to optimize performance features like detergency, foam profile, and compatibility with other chemicals [3].
  • Water Quality: The effectiveness of surfactants can be influenced by water hardness. Experiments should be conducted under the relevant water conditions for the target application.
  • Biodegradability: A key strength of the NEODOL range is its biodegradability, an important factor for sustainable textile processing [3].

References

Neodol 25-3S in Alkaline-Surfactant Flooding: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Alkaline-Surfactant (AS) flooding enhances oil recovery by combining alkali to react with acidic crude oil components and surfactants to reduce interfacial tension (IFT). Neodol 25-3S is an alcohol ethoxysulfate surfactant that functions as a highly effective preformed cosurfactant in alkaline floods [1]. Its primary role is to optimize the salinity requirement and performance of the in-situ petroleum acid soaps generated when alkali reacts with the crude oil, leading to significantly higher oil recovery compared to alkaline-only floods [1].

Mechanism of Action The enhanced oil recovery process using this compound involves several interconnected mechanisms, as illustrated below.

G Start Injection of AS Slug (Alkali + this compound) M1 Alkali Neutralizes Acidic Crude Components Start->M1 M2 In-Situ Generation of Petroleum Acid Soaps M1->M2 M3 Preformed Cosurfactant (this compound) Optimizes System M2->M3 M4 Ultra-Low Interfacial Tension (IFT) M3->M4 Synergistic Action M5 Emulsification of Crude Oil M4->M5 M6 Improved Oil Mobility and Recovery M5->M6

Formulation and Performance Data

Core Flood Test Formulations and Results [1] Table 1: Core flood test parameters and oil recovery performance with this compound.

Test Parameter Test 1250 (Baseline) Test 1254 (With this compound) Test 1251 (With Polymer) Test 1255 (With Polymer & Neodol)
Crude Oil Mokoko South (Acid No. 2.76) Mokoko South (Acid No. 2.76) Mokoko South (Acid No. 2.76) Mokoko South (Acid No. 2.76)
Alkali 0.8% wt. Sodium Hydroxide 0.8% wt. Sodium Hydroxide 0.8% wt. Sodium Hydroxide 0.8% wt. Sodium Hydroxide
Salinity 1.00% wt. NaCl 1.20% wt. NaCl 1.00% wt. NaCl 1.20% wt. NaCl
Preformed Surfactant None 0.30% wt. This compound None 0.30% wt. This compound
Polymer None None Yes (concentration n/s) Yes (concentration n/s)
Oil Recovery (% of water-flood residual) 31% 61% 68% 86%

Table 2: Performance comparison of different preformed cosurfactants with a Northern Gulf Coast crude oil (Acid No. 1.0, 164°F). Alkali used was 1.55% wt. Sodium Metasilicate [1].

Cosurfactant Concentration (% wt.) Oil Recovery (% of water-flood residual after 1 PV)
C20-24 Internal Olefin Sulfonate 0.30% ~44%
C15-18 Internal Olefin Sulfonate 0.30% ~37%
This compound 0.30% ~23%

Detailed Experimental Protocols

Protocol 1: Core Flood Test for AS Formulation Screening

This protocol evaluates the efficacy of AS formulations, including those with this compound, under simulated reservoir conditions [1].

Workflow for Core Flood Evaluation

G Step1 1. Core Preparation (Clean, dry, saturate with brine) Step2 2. Crude Oil Saturation (Establish initial oil saturation) Step1->Step2 Step3 3. Primary Waterflood (Simulate secondary recovery) Step2->Step3 Step4 4. Chemical Slug Injection (Injects AS formulation) Step3->Step4 Step5 5. Polymer Drive Injection (Mobility control and slug pusher) Step4->Step5 Step6 6. Data Collection & Analysis (Monitor production, calculate recovery) Step5->Step6

Materials and Equipment

  • Core Material: Berea sandstone core (e.g., 2" x 2" x 10", ~600 mD permeability, ~21% porosity) [1].
  • Fluids: Synthetic reservoir brine, crude oil (characterized for acid number), AS formulation, polymer solution.
  • Equipment: Core flood apparatus, high-pressure pumps, temperature-controlled oven, fraction collector, data acquisition system.

Procedure

  • Core Initialization:
    • Mount the core in the core holder and apply confining pressure.
    • Saturate the core with synthetic brine under vacuum to achieve 100% water saturation.
    • Flood the core with crude oil at reservoir temperature to establish irreducible water saturation (Swi).
  • Primary Waterflood:
    • Inject brine at a representative reservoir Darcy velocity (e.g., 1 ft/day [1]) until oil production ceases.
    • Record the residual oil saturation (Sorw) as the baseline for chemical flood efficacy.
  • Chemical Flood:
    • Inject a pre-defined pore volume (PV) of the AS formulation. A typical formulation includes [1]:
      • Alkali (e.g., 0.8% NaOH or 1.55% Na₂SiO₃).
      • Preformed Cosurfactant (e.g., 0.30% wt. This compound).
      • Salt (e.g., NaCl) to achieve optimum salinity.
    • Maintain the injection at reservoir temperature and a constant flow rate.
  • Polymer Drive:
    • Inject a polymer solution (e.g., a mobility control agent like a polyacrylamide) to push the chemical slug and stabilize the displacement front [1].
  • Data Analysis:
    • Calculate the incremental oil recovery from the chemical flood as a percentage of the residual oil saturation after waterflood (Sorw).

Protocol 2: Interfacial Tension (IFT) Measurement for Salinity Optimization

The core flood efficacy is predicated on achieving ultra-low IFT. This protocol outlines the process for determining the optimum salinity for an AS formulation.

Procedure

  • Formulation Preparation: Prepare a series of AS solutions with a fixed concentration of alkali and this compound, but with varying salinity (e.g., NaCl concentration from 0.5% to 2.0% wt.).
  • IFT Measurement: Use a spinning drop tensiometer to measure the IFT between each AS solution and the target crude oil at reservoir temperature [1] [2].
  • Salinity Requirement Identification: Plot IFT values against salinity. The salinity at which the lowest IFT is observed is the "optimum salinity" for that specific AS formulation and crude oil pair [1].

Implementation Guidelines and Best Practices

  • Surfactant Selection: this compound is particularly effective because it is significantly soluble in the aqueous alkaline solution and its composition can be correlated with reservoir conditions to optimize the salinity requirement of the in-situ formed surfactant system [1].
  • Synergy with Polymer: The combination of this compound with a mobility-controlling polymer is critical for achieving high recovery, as shown in Table 1. The polymer improves sweep efficiency, allowing the optimized surfactant system to contact more of the reservoir [1].
  • Formulation Flexibility: While NaOH was used in some tests, sodium metasilicate is also an effective alkali. The choice can depend on reservoir mineralogy to minimize scale formation and alkali consumption.

Important Notes for Researchers

  • Commercial Sourcing: this compound (CAS# 12688-28-7) is a commercial product. Researchers are advised to contact chemical suppliers directly for procurement, specifications, and Safety Data Sheets (SDS) [3] [4].
  • Patent Considerations: The use of this compound in AS flooding is covered by patents. For commercial application, the relevant intellectual property must be respected [1] [3].
  • Mechanism Confirmation: While the general mechanism of IFT reduction is well-established [2], detailed pore-scale mechanistic studies or specific signaling pathways related to this compound were not identified in the search results. Further targeted experimentation may be required.

References

Neodol 25-3S emulsification applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Neodol 25-3S

The table below summarizes the basic identifying information for this compound. Note that specific quantitative properties like HLB value, which is critical for emulsification applications, are not available in the search results [1] [2] [3].

Property Description
Product Name This compound (or the related precursor, Neodol 25-3) [2] [3]
CAS Number 12688-28-7 [1] [2]
Chemical Description An alcohol ethoxylate; a surfactant precursor [3]
Carbon Chain C12-C13-C14-C15 linear alcohols [3]
Ethylene Oxide (EO) Units 3 moles (for Neodol 25-3) [3]

General Applications in Formulations

Neodol 25-3 is primarily described as a key raw material for sulfation to produce alcohol ethoxy sulfates (AES), which are high-foaming anionic surfactants [3]. The general applications are outlined below.

Application Area Function/Role Formulation Context
Light-Duty Liquid Detergents (LDLs) Sulfation-grade feed stock for producing alcohol ethoxy sulfates [3] Used in combination with other surfactants (e.g., alkyl benzene sulphonate) for foam performance and grease cutting [3]
Hard Surface Cleaners Base for higher-foaming anionic surfactants [3] Appropriate for formulations like all-purpose cleaners and bathroom cleaners where higher foaming is desired [3]

Experimental Workflow for Surfactant Development

The following diagram illustrates a general development workflow for creating a surfactant-based product, such as an emulsification system, using a component like this compound.

G Start Start: Define Product Objective Material Select Surfactant & Materials Start->Material Screening Formulation Screening Material->Screening PropTest Property Testing Screening->PropTest Optimize Optimize Formula PropTest->Optimize Eval Performance Evaluation Optimize->Eval Final Final Product Specification Eval->Final

General workflow for surfactant formulation development

Important Limitations and Next Steps

  • Lack of Specific Protocols: The search results do not contain detailed methodologies, specific quantities, mixing procedures, temperature controls, or performance metrics for using this compound in emulsification.
  • Information is Generic: The provided information is from a manufacturer's overview and chemical catalogs, which are not substitutes for peer-reviewed scientific data or detailed technical datasheets.

To obtain the specific application notes and experimental protocols you require, I suggest these steps:

  • Contact Manufacturers Directly: Reach out to the technical sales or R&D departments of Shell (the manufacturer of Neodol products) and the suppliers listed on chemical catalog sites [2] [3]. They often hold proprietary technical dossiers with the detailed data you need.
  • Consult Scientific Databases: Search specialized databases like SciFinder, Reaxys, or published journals in surfactants and colloid science using keywords like "this compound emulsification protocol," "C12-15 alcohol ethoxylate sulfation," or "anionic surfactant formulation."
  • Determine Key Parameters: For emulsification, experimentally determining or obtaining the Hydrophile-Lipophile Balance (HLB) value is a critical first step that the current search results do not provide.

References

Neodol 25-3S interfacial tension reduction

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Neodol 25-3S

The table below summarizes the basic identifying information I found for this compound. Please note that specific quantitative data on its performance, such as interfacial tension reduction values or critical micelle concentration (CMC), is not available in the search results.

Property Description
Product Name This compound [1] [2]
CAS Number 12688-28-7 [1] [2]
Chemical Formula / Molecular Weight Not explicitly specified [1] [2]

The search results indicate that this compound is primarily listed on chemical supplier catalogs, but its technical data sheets and application notes are not publicly accessible, potentially due to patent restrictions mentioned by one source [1].

Proposed Experimental Pathways

In the absence of specific data, here are general protocols for evaluating this compound's interfacial tension reduction properties. You can adapt these methods based on the compound's specific characteristics once you obtain its technical data sheet.

Protocol 1: Determining Critical Micelle Concentration (CMC)

The CMC is a crucial parameter for any surfactant. This protocol outlines how to determine it using surface tension measurements.

  • Objective: To determine the Critical Micelle Concentration (CMC) of this compound and its corresponding surface tension.
  • Materials:
    • This compound sample
    • High-purity water
    • A series of volumetric flasks
    • Tensiometer
  • Procedure:
    • Prepare a concentrated stock solution of this compound.
    • Dilute the stock solution to create a series of solutions with concentrations ranging from below to above the expected CMC.
    • Measure the surface tension of each solution using a tensiometer. Ensure the temperature is kept constant throughout the measurements.
    • Plot the surface tension (γ) against the logarithm of the concentration (log C).
    • The CMC is identified as the point on the plot where the surface tension stops decreasing and forms a plateau.
Protocol 2: Evaluating Interfacial Tension against Oils

This protocol assesses the effectiveness of this compound in lowering the interfacial tension between water and various oils.

  • Objective: To measure the interfacial tension between aqueous solutions of this compound and different model oils.
  • Materials:
    • This compound solutions at various concentrations (including above the CMC)
    • Model oils
    • Spinning drop tensiometer or pendant drop tensiometer
  • Procedure:
    • Prepare aqueous solutions of this compound at desired concentrations.
    • Load the surfactant solution and the model oil into the tensiometer.
    • Follow the instrument's specific procedures to measure the interfacial tension between the two phases.
    • Record the equilibrium interfacial tension values for each surfactant concentration and oil type.

Experimental Workflow for Surfactant Characterization

The following diagram outlines a logical workflow for the comprehensive evaluation of a surfactant like this compound, from basic characterization to advanced property analysis.

G Surfactant Evaluation Workflow Start Start: this compound Characterization SamplePrep Sample Preparation (Weighing & Solution Making) Start->SamplePrep CMCTest CMC Determination (Surface Tension Measurement) SamplePrep->CMCTest DataAnalysis Data Analysis: Plot γ vs log C, find CMC CMCTest->DataAnalysis IFTTest Interfacial Tension (IFT) Measurement vs. Oils Stability Solution Stability Assessment (e.g., over 24h) IFTTest->Stability Report Compile Application Note Stability->Report DataAnalysis->IFTTest

References

Technical Support Center: Neodol 25-3S Adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the fundamental adsorption behavior of Neodol 25-3S on sandstone?

Research confirms that this compound adsorption on sandstone follows a Langmuir isotherm model across all tested salinities [1]. This indicates that the surfactant forms a single, uniform layer (monolayer) on the sandstone surface. Adsorption increases with concentration until it reaches a plateau, at which point no more surfactant can be adsorbed.

The table below summarizes the key adsorption characteristics:

Feature Description Implication
Isotherm Model Langmuir Monolayer, homogeneous surface adsorption [1]
Kinetic Model Information not available in search results To be determined experimentally
Key Finding Synergistic mixtures can reduce adsorption Formulating with other surfactants (e.g., petroleum sulfonates) is a viable strategy [1]

Q2: What is the most effective strategy to reduce this compound adsorption on sandstone?

The most promising strategy identified is the use of surfactant mixtures [1].

  • Core Finding: Studies have shown that formulating this compound with other surfactants, specifically petroleum sulfonates, can significantly reduce its adsorption on solid surfaces like calcium carbonate (CaCO₃) compared to using petroleum sulfonate alone [1]. This suggests a synergistic effect where the mixture alters the overall adsorption behavior.
  • Mechanism: This synergy is likely due to competitive adsorption at the solid-liquid interface, where different surfactant molecules compete for binding sites, thereby reducing the overall uptake of any single component.

The following diagram illustrates the conceptual difference between single-surfactant adsorption and the reduction achieved via a synergistic mixture.

G A Single Surfactant System B High Adsorption A->B C Synergistic Mixture System D Competitive Adsorption C->D E Reduced Adsorption D->E

Q3: What is a detailed experimental protocol to quantify adsorption?

You can use the following batch equilibrium method to measure this compound adsorption on sandstone substrates in your lab.

Experiment: Batch Adsorption Isotherm

1. Objective: To determine the adsorption isotherm of this compound on crushed sandstone and fit the data to the Langmuir model.

2. Materials and Equipment:

  • This compound (e.g., Vulcanchem, CAS# 12688-28-7) [1]
  • Sandstone (crushed and sieved to a specific particle size range, e.g., 100-200 mesh)
  • Orbital shaker
  • Centrifuge
  • Analytical equipment for surfactant concentration analysis (e.g., HPLC, Tensiometer)
  • Glass vials with caps
  • Pipettes and volumetric flasks
  • Background brine solution (at desired salinity)

3. Methodology: - Preparation: Crush and sieve the sandstone. Clean it to remove fines and contaminants (e.g., by Soxhlet extraction with toluene/methanol, followed by drying). Characterize the material using BET surface area analysis if possible [2]. - Solution Preparation: Prepare a stock solution of this compound in the brine. Dilute this to create a series of solutions (e.g., 5-10 points) covering a wide concentration range. - Experimental Run: In each glass vial, add a fixed mass of sandstone and a fixed volume of a surfactant solution. The solid-to-liquid ratio should be kept constant. - Equilibration: Seal the vials and place them on the orbital shaker. Agitate at a constant speed and temperature until equilibrium is reached (this time must be determined by a prior kinetic study). - Separation: Centrifuge the vials to separate the solid sandstone from the aqueous solution. - Analysis: Carefully extract the supernatant and analyze the equilibrium surfactant concentration (( C_e )).

4. Data Analysis:

  • Calculate the amount adsorbed (( q_e )) using the formula: ( q_e = \frac{(C_i - C_e) \times V}{m} ) where ( C_i ) is the initial concentration, ( V ) is the volume of solution, and ( m ) is the mass of sandstone.
  • Plot ( q_e ) vs. ( C_e ) to generate the adsorption isotherm.
  • Fit the data to the Langmuir isotherm equation: ( q_e = \frac{q_m K_L C_e}{1 + K_L C_e} ) where ( q_m ) is the maximum adsorption capacity and ( K_L ) is the Langmuir constant related to adsorption energy [2] [1].

How to Propose a Full Solution

The search results confirm the adsorption behavior and point to one effective strategy but lack specifics on optimal mixture ratios, salinity effects, or detailed validation protocols.

  • Consult Specialized Literature: Search for papers on "surfactant adsorption reduction in enhanced oil recovery" or "synergistic surfactant mixtures on sandstone."
  • Experimental Validation: Use the provided protocol to test different mixtures of this compound with anionic surfactants like petroleum sulfonates.
  • Investigate Additives: Explore the use of sacrificial agents, such as polymers or alkalis, which are known to pre-adsorb onto rock surfaces and reduce subsequent surfactant loss.

References

Understanding Neodol 25-3S Surfactant Loss

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism of Neodol 25-3S loss in many systems, especially in porous media like soil or rock, is adsorption onto solid surfaces. The table below summarizes the key factors and findings related to this process.

Factor Observation & Impact Context / Conditions
Adsorption Isotherm Displays Langmuirian behavior; adsorption increases with concentration then plateaus at a monolayer [1]. Observed on sandstone; applicable across all tested solution salinities [1].
Impact of Surfactant Mixtures Synergistic reduction in adsorption when mixed with other surfactants [1]. Petroleum sulfonate-Neodol 25-3S mixtures showed reduced adsorption on calcium carbonate (CaCO₃) vs. petroleum sulfonate alone [1].
Impact on Microbial Activity Can impair microbial dechlorination; inhibits specific enzymatic steps [2]. Study on a similar anionic surfactant (Steol CS-330) showed inhibition of dechlorination beyond DCE at concentrations >25 mg/L; effect was reversible upon dilution [2].

Experimental Approaches for Quantifying Loss

Based on the general principles identified, here are methodologies you can adapt to investigate surfactant loss in your specific system.

Experiment 1: Static Adsorption Isotherm Measurement

This classic experiment quantifies how much surfactant is lost to a particular substrate.

  • Objective: To determine the adsorption capacity of this compound on a specific solid material (e.g., soil, mineral, reactor surface).
  • Materials:
    • This compound stock solutions of varying known concentrations.
    • Solid substrate of interest (characterized and sieved to a consistent particle size).
    • Centrifuge tubes or glass vials with seals.
    • Orbital shaker or water bath shaker.
    • Centrifuge.
    • Analytical method for surfactant quantification (e.g., HPLC, GC, surface tension measurement).
  • Methodology:
    • Weigh equal amounts of the solid substrate into each vial.
    • Add a fixed volume of this compound solution at different initial concentrations (Cinitial) to each vial.
    • Run a blank (substrate with pure water) and a control (surfactant solution without substrate).
    • Seal the vials and agitate for a predetermined time (e.g., 24 hours) at a constant temperature until equilibrium is reached.
    • Centrifuge the mixtures to separate the solid phase.
    • Analyze the surfactant concentration in the supernatant (Cequilibrium).
  • Data Analysis:
    • Calculate the amount adsorbed, Γ (mg/g), using the formula: Γ = ( (Cinitial - Cequilibrium) × V ) / m where V is the solution volume (L) and m is the mass of solid (g).
    • Plot Γ against Cequilibrium to generate the adsorption isotherm. A plateau confirms Langmuirian behavior, indicating the maximum adsorption capacity [1].
Experiment 2: Evaluating Synergistic Surfactant Blends

This experiment tests a practical method to mitigate adsorption loss.

  • Objective: To verify if blending this compound with a co-surfactant (e.g., a petroleum sulfonate) reduces its adsorption.
  • Materials: Similar to Experiment 1, plus a candidate co-surfactant.
  • Methodology:
    • Prepare solutions containing this compound alone and in a mixture with the co-surfactant.
    • Follow the same procedure as in Experiment 1 to measure the equilibrium concentration and calculate adsorption.
    • Compare the amount of this compound adsorbed from the single-surfactant system versus the mixed system [1].

Frequently Asked Questions

What is the primary mechanism of this compound loss in subsurface or reactor environments? The dominant mechanism is typically adsorption onto solid surfaces. Studies have shown it follows a Langmuir isotherm on materials like sandstone, meaning a single layer of molecules forms on the surface [1].

Are there proven strategies to reduce this compound adsorption and loss? Yes, formulating this compound with other surfactants can create a synergistic mixture that reduces overall adsorption. Research indicates that mixtures with petroleum sulfonates showed lower adsorption on materials like calcium carbonate compared to the petroleum sulfonate used alone [1].

Can this compound affect biological processes in my system? While data is specific to a dechlorinating culture, it suggests that surfactants can inhibit microbial enzymatic activity. One study found that an anionic surfactant similar to this compound reversibly inhibited a key dechlorination step at concentrations above 25 mg/L [2]. Testing for biocompatibility in your specific system is recommended.

Experimental & Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing surfactant loss, based on the information above.

cluster_diagnosis Diagnosis cluster_solutions Mitigation Strategies Start Observed Surfactant Loss Node1 Measure Adsorption Isotherm Start->Node1 Node2 Confirm Langmuirian Behavior? Node1->Node2 Node3 Primary cause is adsorption to solids Node2->Node3 Yes Bioassay Perform Microbial Bioassay Node2->Bioassay No / Suspected Node4 Test Surfactant Mixtures (e.g., with petroleum sulfonate) Node3->Node4 Node5 Evaluate Pre-Flush Strategy (to pre-saturate adsorption sites) Node3->Node5 Node6 Optimize Surfactant Concentration (based on isotherm plateau) Node3->Node6 DilutionTest Dilute System or Use Alternative Surfactant Bioassay->DilutionTest Inhibition found?

How to Proceed Further

The information here provides a strong starting point. To build a more complete and current knowledge base, I suggest you:

  • Search for Recent Research: Use academic databases with keywords like "alkyl ethoxy sulfate adsorption 2023", "anionic surfactant loss mitigation", and "enhanced oil recovery surfactant retention".
  • Consult Technical Data Sheets: Obtain the latest Safety Data Sheet (SDS) and technical bulletins for this compound directly from manufacturers like Shell Chemicals for fundamental handling and property information.

References

Neodol 25-3S compatibility other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Designing Compatibility Experiments

To create your own troubleshooting guides, you can establish a standardized testing protocol. The flowchart below outlines a logical workflow for assessing surfactant compatibility.

Start Start Compatibility Test ID1 Identify Surfactant Type (Cationic, Anionic, Nonionic, Zwitterionic) Start->ID1 C1 Is Neodol 25-3S (Anionic) mixed with a Cationic surfactant? ID1->C1 A1 HIGH RISK of Incompatibility (Precipitation likely) → Proceed with extreme caution C1->A1 Yes C2 Are solution conditions (pH, hardness, temperature) within stable range? C1->C2 No M1 Conduct Visual Assessment (Check for precipitation, haze, separation) A1->M1 C2->A1 No A2 LOWER RISK of Incompatibility → Basic screening can proceed C2->A2 Yes A2->M1 M2 Measure Foam Stability and Interfacial Properties M1->M2 M3 Analyze Long-Term Stability M2->M3 E1 Document Results for FAQ and Troubleshooting Guide M3->E1

Based on the general properties of this compound, here are key parameters and potential issues to investigate in your experiments:

Key Experimental Parameters and Measurements

Parameter Category Specific Factors to Test & Measure Common Assessment Methods
Surfactant Identity Ionic Charge (Anionic, Cationic, Non-ionic) [1] Literature review, supplier SDS
Solution Conditions pH, Water Hardness (Ca²⁺/Mg²⁺), Temperature [1] Titration, conductivity, stability chambers
Physical Compatibility Precipitation, Hazing, Phase Separation [1] Visual inspection, turbidity measurement
Performance Foam Volume & Stability, Solubilization [1] Foam test, interfacial tensiometry

Key Considerations for Your Experiments

When building your technical support content, focus on these areas derived from the general information about this compound:

  • Anionic Nature: As an alcohol ethoxysulfate, this compound will likely be incompatible with cationic surfactants due to the formation of insoluble complexes [1].
  • Hardness Ions: One study found that the presence of dissolved calcium can significantly impact foam stability, suggesting that water hardness is a critical variable [1].
  • Systematic Variation: Test one variable at a time (e.g., concentration ratio, pH, temperature) to isolate the cause of any incompatibility.

References

Neodol 25-3S divalent cation mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Neodol 25-3S

The table below summarizes the basic identifying information for this compound. This is typically where your experimental work would start.

Property Description
Product Name This compound [1]
CAS Number 12688-28-7 [2] [1]
Appearance Liquid [1]
Common Suppliers Various fine chemical suppliers in China (e.g., Henan Wentao Chemical, Zibo Hangyu Biotechnology) [1]

Divalent Cations: Roles and Experimental Considerations

Divalent cations like Zinc (Zn²⁺), Calcium (Ca²⁺), and Magnesium (Mg²⁺) are crucial in cellular processes. Understanding their function is key to troubleshooting experiments.

Cation Key Biological Roles Relevant Experimental Context
Zinc (Zn²⁺) Protein catalytic, structural, regulatory functions; cell proliferation and tumor growth [3]. Can trigger membrane insertion of certain ion channels (e.g., CLIC1), especially at low pH [3].
Calcium (Ca²⁺) Cell signaling, motility, apoptosis; fundamental coordinator of cellular processes [3]. Modulates membrane insertion of various proteins; excessive influx can trigger apoptosis via mitochondrial ROS generation [3].
Magnesium (Mg²⁺) Counter ion for ATP; essential mineral in all cells [3]. Often used to stabilize materials (e.g., in Partially Stabilized Zirconia); crucial in enzymatic reactions [3].

A Framework for Your Troubleshooting Guide

In the absence of pre-existing guides, here is a structured approach to creating your own, based on general laboratory practice.

  • 1. Define the Problem Scope: Clearly outline the specific goals of using this compound in your experiments (e.g., as a surfactant, solubilizing agent) and which divalent cations are involved.
  • 2. Establish a Baseline Protocol: Develop a standard operating procedure for using this compound, including stock solution preparation, storage conditions (store in a tightly closed container in a cool, well-ventilated place [1]), and safe handling.
  • 3. Systematically Vary Cation Conditions: In your experiments, deliberately manipulate divalent cation conditions. Systematically add or chelate specific cations (Zn²⁺, Ca²⁺, Mg²⁺) to observe their effect on your system in the presence of this compound.
  • 4. Develop Mitigation Strategies: Based on your findings from step 3, you can build troubleshooting FAQs. For example:
    • Issue: Unprecedented ion channel activity or protein misfolding.
    • Investigation: Check if your this compound preparation contains trace cations (using atomic absorption spectroscopy) or if the buffer system is effectively controlling cation concentration.
    • Potential Solution: Introduce a chelating agent like EDTA or EGTA to sequester specific divalent cations and observe if the issue persists.

Proposed Experimental Workflow Diagram

The following Graphviz diagram outlines a logical workflow for investigating the interaction between this compound and divalent cations, which can serve as a core for your experimental protocols.

G Start Start: Define Experimental Goal A Prepare this compound Solution Start->A B Define Cation Conditions (Add, Chelate, Control) A->B C Run Assay B->C D Analyze Results C->D E1 Unexpected Result D->E1 E2 Expected Result D->E2 F Troubleshoot: - Check Cation Buffering - Analyze Neodol Purity - Optimize Concentrations E1->F Iterate G Draw Conclusion E2->G F->B Iterate H Document Protocol & FAQ G->H

References

Neodol 25-3S adsorption plateau concentration

Author: Smolecule Technical Support Team. Date: February 2026

Technical Overview: Neodol 25-3S Adsorption

Chemical Identity: this compound is the sodium salt of a sulfated C12-C15 primary alcohol ethoxylate, with an average of 3 moles of ethylene oxide [1]. Its structure is represented as R(OCH₂CH₂)₃OSO₃Na, where R is the C12-C15 alkyl chain [1].

Key Adsorption Characteristics:

  • Isotherm Type: Adsorption isotherms of this compound on sandstone minerals demonstrate Langmuirian behavior [1]. This indicates monolayer adsorption where the amount of adsorbed surfactant reaches a plateau as its concentration in solution increases.
  • Synergistic Mixtures: Research shows that mixing this compound with petroleum sulfonates can reduce adsorption on surfaces like calcium carbonate (CaCO₃) compared to using petroleum sulfonate alone [1]. This is a critical consideration for formulating surfactant slugs to minimize loss.

The following table summarizes the available information on its adsorption behavior.

Aspect Description
Adsorption Isotherm Type Langmuirian [1]
Observed Substrate Sandstone [1]
Salinity Effect Langmuirian behavior observed across all tested salinities [1]
Behavior in Mixtures Reduced adsorption when mixed with petroleum sulfonates (e.g., on CaCO₃) [1]

Experimental Workflow for Adsorption Analysis

For researchers investigating the adsorption of surfactants like this compound, the following general workflow outlines the key steps involved in determining an adsorption isotherm and identifying the plateau concentration.

Start Start: Experimental Setup Step1 1. Substrate Preparation (Sandstone crushed and cleaned) Start->Step1 Step2 2. Surfactant Solution Prep (Prepare this compound solutions across concentration range) Step1->Step2 Step3 3. Batch Adsorption (Mix substrate with solutions in controlled conditions) Step2->Step3 Step4 4. Equilibrium & Separation (Agitate, then centrifuge to separate solid) Step3->Step4 Step5 5. Concentration Analysis (Measure supernatant concentration via HPLC or TOC analysis) Step4->Step5 Step6 6. Data Calculation (Calculate adsorbed amount Γ = (C₀-Cₑ)V/m) Step5->Step6 Step7 7. Isotherm Modeling (Plot Γ vs. Cₑ and fit Langmuir model) Step6->Step7 End Identify Plateau Concentration from Fitted Model Step7->End

Frequently Asked Questions

What does Langmuirian adsorption behavior imply for my experiments? Langmuirian behavior suggests that the adsorption process is characterized by a monolayer of surfactant molecules forming on the substrate surface. The adsorption increases with concentration until it reaches a maximum (the plateau), at which point no more surfactant can be adsorbed to form the monolayer [1]. This model simplifies the analysis and prediction of surfactant loss in processes like enhanced oil recovery.

How can I reduce this compound adsorption in my application? The search results indicate a proven strategy: formulating this compound in a mixture with other surfactants, such as petroleum sulfonates. Studies have shown that these mixtures can exhibit synergistic effects, leading to significantly lower adsorption on mineral surfaces like calcium carbonate compared to the individual components [1].

Troubleshooting Guide

Problem Possible Cause Suggested Action
High surfactant adsorption High salinity or presence of multivalent ions (Ca²⁺) Test solubility and consider pre-flushing or using a co-solvent [1].
Incompatible substrate mineralogy Characterize the mineral surface and consider using tailored surfactant mixtures (e.g., with petroleum sulfonates) to reduce adsorption [1].
Inconsistent adsorption data Lack of equilibrium Ensure sufficient contact time during the batch adsorption experiment.
Substrate heterogeneity Use a well-characterized, uniform substrate sample for reproducible results.

Key Considerations for Researchers

The search results point to several critical factors for your experimental design:

  • Substrate Dependence: The referenced studies specifically used sandstone [1]. Adsorption behavior and the plateau concentration value will likely change significantly with different substrates (e.g., carbonates, clays).
  • Formulation Synergy: The finding that petroleum sulfonate-Neodol 25-3S mixtures show reduced adsorption is a major formulation insight that can enhance process efficiency [1].
  • Alternative Salt Forms: Be aware that this compound can exist as other salt forms (e.g., potassium, ammonium), which may modify its solubility and adsorption characteristics [1].

References

Neodol 25-3S adsorption comparison other surfactants

Author: Smolecule Technical Support Team. Date: February 2026

Surfactant Overview and Data Gaps

The table below outlines basic identifiers for Neodol 25-3S and some well-documented surfactants for which comparative adsorption data was not located in the search.

Surfactant Name CAS Number Type Key Known Properties / Applications (from search results)
This compound 12688-28-7 [1] Information Not Found Information Not Found [1]
Sodium Dodecyl Sulfate (SDS) 151-21-3 [2] [3] [4] Anionic [2] Effective solubilizer & denaturant for protein extraction & SDS-PAGE [2] [5] [4]; Critical Micelle Concentration (CMC): ~8.2 mM [4].
Triton X-100 9004-82-4 (one of several) [6] Non-ionic [6] Lyses cells & solubilizes membrane proteins, often in their native state [6].

Based on the search results, I can provide a generalized experimental concept for studying surfactant adsorption, which is a common approach when specific data is unavailable.

Generalized Framework for Adsorption Experiments

The following diagram outlines a general workflow for conducting and analyzing a surfactant adsorption experiment.

start Start Experiment prep Prepare Surfactant Solutions (Set concentration series for each surfactant) start->prep adsorb Adsorption Phase (Mix solution with adsorbent at constant T, agitate) prep->adsorb separate Separation (Centrifuge or filter to remove adsorbent) adsorb->separate analyze Analyze Supernatant (Measure surfactant concentration remaining) separate->analyze calc Calculate Adsorption Qe = (C0 - Ce) * V / m analyze->calc model Model Fitting (Fit Qe vs Ce data to Langmuir/Freundlich isotherms) calc->model compare Compare Parameters (e.g. Qmax, KL, KF, 1/n) across surfactants model->compare end Report Findings compare->end

Key Experimental Measurements and Calculations:

  • Equilibrium Adsorption Capacity (Qe): This is the core metric, calculated as Qe = (C₀ - Ce) * V / m, where:
    • C₀ = Initial surfactant concentration
    • Ce = Surfactant concentration at equilibrium
    • V = Volume of the solution
    • m = Mass of the adsorbent
  • Isotherm Modeling: The Qe values at different Ce concentrations are fitted to models like the Langmuir isotherm (assumes monolayer adsorption) or Freundlich isotherm (assumes heterogeneous surface adsorption). The fitted parameters (e.g., Qmax - maximum adsorption capacity, KL, KF) allow for quantitative comparison between different surfactants.

References

Neodol 25-3S synergistic effects petroleum sulfonate

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Performance Comparison

The table below summarizes the interfacial activity and key characteristics of different surfactants in complex systems with Changqing petroleum sulfonate, based on the experimental findings [1].

Surfactant Type & Name Synergistic Effect Interfacial Activity Key Characteristics & Anti-adsorption Performance
C16ArSO3 (Anionic) Yes High ---
6501 (Non-ionic) Yes High Good interfacial activity and anti-adsorption; a preferred component [1].
C18N (Cationic) Yes High ---
Betaine (Amphoteric) Yes High Good interfacial activity and anti-adsorption; a preferred component when combined with octadecyl sulfopropyl betaine [1].

Experimental Protocols

The following methodology was used to obtain the comparative data above [1].

  • Research Aim: To identify the best-performing complex system adapted to Changqing reservoir conditions, using Changqing petroleum sulfonate as the main agent.
  • Synergistic Investigation: The synergistic effect was investigated by combining petroleum sulfonate with various types of surfactants, including:
    • C16ArSO3 (anionic)
    • 6501 (non-ionic)
    • C18N (cationic)
    • Betaine (amphoteric)
  • Performance Metrics: The evaluation of the complex systems was based on their interfacial activity. Further consideration for the preferred complex system also included anti-adsorption performance.
  • Preferred Systems: Based on the combined metrics of interfacial activity and anti-adsorption, two complex systems were preferred:
    • Changqing petroleum sulfonate + 6501 (non-ionic)
    • Changqing petroleum sulfonate + octadecyl sulfopropyl betaine (amphoteric)

Synergistic Mechanism Pathway

The diagram below visualizes the experimental workflow and decision-making process for identifying the optimal surfactant complex [1].

G Start Start: Formulation Goal MainAgent Main Agent: Changqing Petroleum Sulfonate Start->MainAgent TestSurfactants Test Surfactant Combinations MainAgent->TestSurfactants EvaluateSynergy Evaluate for Synergistic Effect TestSurfactants->EvaluateSynergy EvaluateSynergy->TestSurfactants No MeasureActivity Measure Interfacial Activity EvaluateSynergy->MeasureActivity Yes ConsiderAdsorption Consider Anti-adsorption Performance MeasureActivity->ConsiderAdsorption System1 Preferred System 1: Sulfonate + 6501 (Non-ionic) ConsiderAdsorption->System1 High System2 Preferred System 2: Sulfonate + Betaine (Amphoteric) ConsiderAdsorption->System2 High End Optimal Complex System Identified System1->End System2->End

Experimental Workflow for Optimal Surfactant Selection

How to Use This Information

  • For Research Validation: The data provides a starting point for your own experimental work. You can use the methodologies described to attempt to replicate the findings or to test Neodol 25-3S under similar conditions.
  • Focus on Preferred Combinations: Given the proven synergy of petroleum sulfonate with non-ionic and amphoteric surfactants, prioritizing this compound for testing in similar complex systems could be a fruitful research direction.
  • Seek Additional Data: To build a more comprehensive guide, you may need to consult specialized chemical databases or scientific journals that contain full-text papers with detailed quantitative results for this compound.

References

Neodol 25-3S vs other alkyl ethoxy sulfates

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Product Overview

The search results clarify the relationship between the Neodol product family and alkyl ethoxy sulfates, which can be summarized in the table below:

Product Name Chemical Description Product Type
Neodol 25-7 [1] C12-15 Alcohol Ethoxylate, 7 EO [1] Nonionic surfactant (alcohol ethoxylate)
Neodol 25-3S [2] [3] Information limited; name suggests a sulfated form [2] Anionic surfactant (alkyl ethoxy sulfate, or AES)
Sodium Alkyl Ethoxy Sulphate (SAES) [4] [5] Anionic surfactant derived from natural fats/oils [5] Core anionic surfactant class

Key Difference: Neodol 25-7 is a nonionic surfactant (an alcohol ethoxylate), while this compound and other Sodium Alkyl Ethoxy Sulphates (SAES) are anionic surfactants. The "S" in this compound typically indicates the ethoxylate chain has been sulfated, converting it from nonionic to anionic [2]. This fundamental difference in charge dictates their performance, compatibility, and applications.

Analytical Methodology for Characterization

Although direct performance data was not found, one research paper details an advanced method for characterizing alkyl ethoxy sulphate (AES) products. This methodology could be central to conducting the comparative experiments you require.

The developed technique uses mixed-mode High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) to achieve a comprehensive "ethoxymer" profile of complex AES mixtures [6].

The workflow of this analytical method is illustrated below, which separates and quantifies the individual components in a mixture.

Start AES Sample HPLC Mixed-Mode HPLC Separation Start->HPLC Detect Charged Aerosol Detection (CAD) HPLC->Detect Data Chromatographic Data Detect->Data Profile Complete Ethoxymer Profile Data->Profile

This method can separate over 50 different components in a single analysis, providing detailed data on the alkyl chain length and ethoxymer distribution, which are critical factors determining a surfactant's properties, such as detergency, foaming, and solubility [6].

References

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Dates

Last modified: 07-20-2023

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